molecular formula C9H6Cl2F2O3 B1410070 Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate CAS No. 1806297-06-2

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate

Cat. No.: B1410070
CAS No.: 1806297-06-2
M. Wt: 271.04 g/mol
InChI Key: BIFQKNHZYRRSOV-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is a halogenated benzoate ester with the molecular formula C₉H₆Cl₂F₂O₃. This compound features chlorine substituents at the 2- and 5-positions of the benzene ring, a difluoromethoxy group (-OCF₂H) at the 4-position, and a methyl ester group at the carboxylate position. Its structural complexity contributes to unique physicochemical properties, such as enhanced lipophilicity and stability compared to non-halogenated benzoates.

Properties

IUPAC Name

methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-6(11)7(3-5(4)10)16-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQKNHZYRRSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Difluoromethoxy Group

  • Halogenated Alkylation: The difluoromethoxy substituent is often introduced by reacting phenolic precursors (e.g., hydroxy-substituted benzoates) with chlorodifluoromethane (ClCF2H) under basic conditions to form the difluoromethoxy ether. This step is typically catalyzed or facilitated in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Alternatively, nucleophilic substitution on suitable leaving groups (e.g., halides or tosylates) with difluoromethoxide anions can be employed.

Chlorination of Aromatic Ring

  • The dichloro substitution at positions 2 and 5 is achieved via electrophilic aromatic substitution using chlorine sources such as chlorine gas or N-chlorosuccinimide (NCS) under controlled temperature and solvent conditions to ensure regioselectivity.

Esterification to Methyl Benzoate

  • The carboxylic acid intermediate is converted to the methyl ester by standard esterification methods:
    • Acid-catalyzed Fischer esterification with methanol.
    • Use of methylating agents such as diazomethane or methyl iodide in the presence of a base.
    • Direct esterification using thionyl chloride to form acid chloride followed by reaction with methanol.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
Difluoromethoxy formation Chlorodifluoromethane + base (e.g., NaH) DMF or DMSO 0°C to reflux Aprotic polar solvent favors substitution
Aromatic chlorination Cl2 gas or NCS CCl4, CH2Cl2 or similar 0°C to room temp Controlled to avoid over-chlorination
Esterification Methanol + acid catalyst or methyl iodide + base Methanol or aprotic solvent Reflux or RT Acid chloride intermediate may be used

Representative Synthetic Route Example

  • Starting Material: 2,5-dichloro-4-hydroxybenzoic acid or its methyl ester.

  • Difluoromethoxy Installation: React with chlorodifluoromethane in the presence of sodium hydride in DMF at 0°C to reflux to yield methyl 2,5-dichloro-4-(difluoromethoxy)benzoate.

  • Purification: The crude product is purified by crystallization or chromatography.

Research Findings and Optimization Insights

  • Solvent Choice: Polar aprotic solvents such as DMF provide better yields and cleaner reactions for difluoromethoxy ether formation due to their ability to stabilize anionic intermediates.

  • Base Selection: Sodium hydride and potassium tert-butoxide are effective bases for deprotonating phenolic hydroxyl groups, facilitating nucleophilic attack on chlorodifluoromethane.

  • Temperature Control: Lower temperatures (0°C) during halogenation and difluoromethoxy introduction minimize side reactions and over-substitution.

  • Purification Techniques: Basic aqueous washes (e.g., sodium bicarbonate solution) remove acidic impurities, while recrystallization from suitable solvents yields high purity final product.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Difluoromethoxy introduction Reaction of phenol with chlorodifluoromethane under basic conditions in DMF High regioselectivity, good yield Requires careful handling of reagents
Aromatic chlorination Electrophilic substitution using Cl2 or NCS in non-polar solvents Selective dichlorination Over-chlorination risk
Esterification Acid-catalyzed esterification or via acid chloride intermediate Straightforward, well-known Acid chloride formation requires careful control
Purification Basic aqueous washes and recrystallization Removes impurities effectively Requires solvent optimization

Chemical Reactions Analysis

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies suggest that derivatives of methyl 2,5-dichloro-4-(difluoromethoxy)benzoate may exhibit anticancer properties. Compounds with similar structures have been designed as selective inhibitors of carbonic anhydrase IX (CAIX), which is often overexpressed in tumors. These inhibitors demonstrated high binding affinity and selectivity, making them promising candidates for cancer treatment .

Drug Development
this compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of compounds that inhibit specific kinases involved in cancer progression, such as the BMPR2 kinase . The ability to modify this compound enhances its efficacy and specificity for targeted therapies.

Agricultural Applications

Pesticide Development
The compound's structural features make it a candidate for the development of new agrochemicals, particularly pesticides. Its chlorinated and difluoromethoxy groups may enhance biological activity against pests while reducing toxicity to non-target organisms . Research into similar compounds indicates that modifications can lead to improved pest resistance and lower environmental impact.

Organic Synthesis

Building Block for Complex Molecules
this compound is valuable in organic synthesis as it can be transformed into various derivatives through nucleophilic substitution reactions. It can serve as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals . The versatility of this compound allows chemists to explore diverse synthetic pathways.

Case Study 1: Inhibition of Carbonic Anhydrase IX
A study demonstrated that methyl derivatives of benzoates could effectively inhibit CAIX with a dissociation constant (Kd) as low as 0.12 nM. This highlights the potential of this compound in developing targeted cancer therapies .

Case Study 2: Synthesis of Kinase Inhibitors
Research involving the synthesis of kinase inhibitors revealed that modifications to the this compound framework led to compounds with enhanced potency against BMPR2 kinase. The synthesized compounds showed significant binding affinities and selectivity compared to other kinases .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between methyl 2,5-dichloro-4-(difluoromethoxy)benzoate and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-Cl, 5-Cl, 4-OCF₂H, methyl ester C₉H₆Cl₂F₂O₃ 283.05 High lipophilicity; potential agrochemical use N/A (hypothesized)
Methyl 4-chloro-2-(difluoromethoxy)benzoate 4-Cl, 2-OCF₂H, methyl ester C₉H₇ClF₂O₃ 236.59 Purity >97.0%; stored at 0–6°C
2,5-Difluoro-4-methylbenzoic acid 2-F, 5-F, 4-CH₃, carboxylic acid C₈H₆F₂O₂ 172.13 Soluble in organic solvents; crystalline
Primisulfuron-methyl (herbicide) Sulfonylurea backbone + benzoate C₁₅H₁₄F₂N₄O₆S 428.36 Herbicidal activity; targets grasses

Key Observations:

Substituent Position and Halogen Effects: The 2,5-dichloro-4-difluoromethoxy substitution in the target compound contrasts with 4-chloro-2-difluoromethoxy in its positional isomer (C₉H₇ClF₂O₃). Chlorine’s higher electronegativity compared to fluorine may enhance stability and resistance to metabolic degradation .

Functional Group Variations: Replacing the methyl ester with a carboxylic acid (as in 2,5-difluoro-4-methylbenzoic acid) reduces molecular weight (172.13 vs. 283.05) and alters solubility. The carboxylic acid derivative is water-insoluble but dissolves in methanol and chlorinated solvents, whereas esterified analogs likely exhibit even lower aqueous solubility .

However, the absence of a sulfonylurea moiety in the target compound may limit direct bioactivity comparisons . Storage conditions for Methyl 4-chloro-2-(difluoromethoxy)benzoate (0–6°C) indicate sensitivity to temperature, a trait likely shared with the target compound due to similar reactive groups (e.g., ester and halogens) .

Biological Activity

Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing insights into its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Dichloro and Difluoromethoxy Substituents : These halogenated groups significantly influence the compound's reactivity and biological interactions.
  • Benzoate Backbone : The benzoate structure is commonly associated with various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to various enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit carbonic anhydrase (CA) isoforms, which play a crucial role in tumor microenvironment modulation .
  • Receptor Modulation : The compound may also interact with receptor sites, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit selective cytotoxic effects on cancer cells, particularly those overexpressing carbonic anhydrase IX (CAIX), a marker frequently associated with solid tumors .
  • Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation markers, suggesting possible applications in treating inflammatory diseases .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerHigh binding affinity to CAIX; potential for tumor treatment.
Anti-inflammatoryInhibition of pro-inflammatory mediators; potential therapeutic use in asthma.
Toxicity AssessmentModerate toxicity levels observed in aquatic organisms; implications for environmental safety.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of CAIX-overexpressing cancer cells in vitro, supporting its potential as an anticancer agent .
  • Animal Models : In vivo studies showed that similar compounds reduced tumor growth in xenograft models, indicating a promising avenue for further development in cancer therapies .
  • Toxicological Evaluation : Environmental assessments revealed moderate toxicity to fish species, underscoring the need for careful consideration of ecological impacts when developing pharmaceuticals based on this compound .

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :

Prepare buffer solutions (pH 2, 7.4, 10).

Incubate compound (1 mM) at 25°C, 37°C, and 50°C.

Sample aliquots at 0, 24, 48, 72 hours for HPLC analysis.

Calculate degradation rate constants (k) using first-order kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate
Reactant of Route 2
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Methyl 2,5-dichloro-4-(difluoromethoxy)benzoate

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